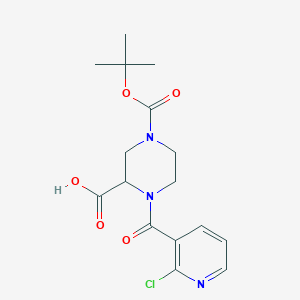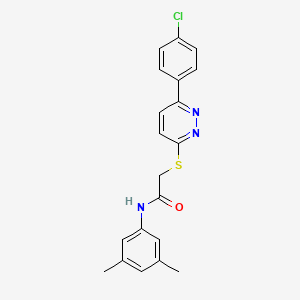
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activity. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step reactions that may include the formation of hydrogen bonds and other interactions such as halogen-π(arene) interactions. For example, the synthesis of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide involves a combination of N—H⋯O and C—H⋯O hydrogen bonds, along with C—Cl⋯π(arene) and C—I⋯π(arene) interactions . These interactions are crucial in the formation of the final molecular structure and could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by X-ray analysis, NMR, and IR spectroscopy. For instance, the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was confirmed using these techniques . The molecular structure is influenced by the internal rotation of substituent groups, which can be analyzed through computer modeling. Such analysis can provide insights into the conformational behavior of the compound, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including O-alkylation and N-alkylation. For example, in the study of impurities in an antihypertensive agent, the product of O-alkylation was detected alongside other impurities . These reactions can significantly alter the biological activity of the compounds, and understanding these reactions is crucial for the development of pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. The presence of halogen atoms, like chlorine and fluorine, can affect these properties and the overall biological activity of the compounds. For instance, 2-(2-Chloro-6-fluorophenyl)acetamides have been identified as potent thrombin inhibitors, with the nature of the substituents playing a significant role in their affinity for thrombin . These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds and must be thoroughly analyzed for any potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
A novel series of pyridine and fused pyridine derivatives, including compounds related to 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, were synthesized. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies, indicating potential applications in drug design and development. The compounds also exhibited antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical research (Flefel et al., 2018).
Novel Syntheses of Pyridazinone and Pyridazine Derivatives
Research has led to the development of novel syntheses of pyridazinone and pyridazine derivatives, providing a foundation for further exploration of their chemical properties and potential applications in various fields, including medicinal chemistry and materials science. These derivatives have been utilized in synthesizing new compounds with potential biological activities (Gaby et al., 2003).
Antimicrobial Potential
Certain novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, structurally related to the compound of interest, have been synthesized and screened for antimicrobial activity. These compounds, having sulfonamido moieties, showed potential as antimicrobial agents, suggesting their applicability in developing new antimicrobials (Al-Kamali & Al-Hazmi, 2014).
Antioxidant and Antitumor Evaluation
A study on N-substituted-2-amino-1,3,4-thiadiazoles, which share a similar synthetic pathway with the compound , revealed significant antioxidant and antitumor activities. This research provides insights into the compound's potential utility in developing new therapeutics with antioxidant and antitumor properties (Hamama et al., 2013).
Enaminone-Based Heterocyclic Synthesis
The use of enaminones as building blocks in heterocyclic synthesis has been explored, leading to the creation of nicotinic acid and thienopyridine derivatives. This approach demonstrates the versatility of compounds related to this compound in synthesizing complex heterocyclic structures, which could be useful in various chemical and pharmaceutical applications (Abdel-Khalik et al., 2004).
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWJJJIWREDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2-morpholin-4-ylethyl)ethanediamide](/img/structure/B2529124.png)

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)
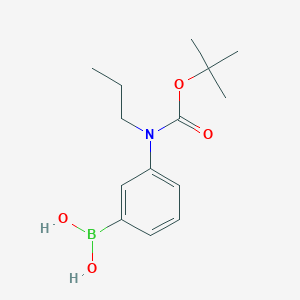

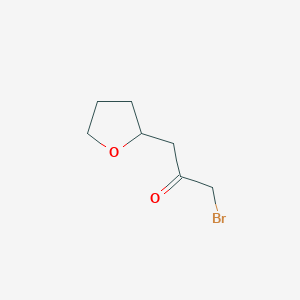
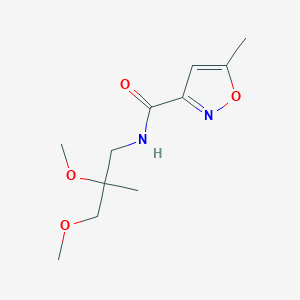

![ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2529137.png)
![2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2529138.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclohex-3-en-1-ylmethanone](/img/structure/B2529141.png)
![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)
